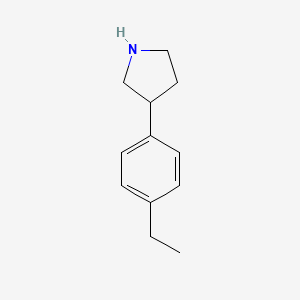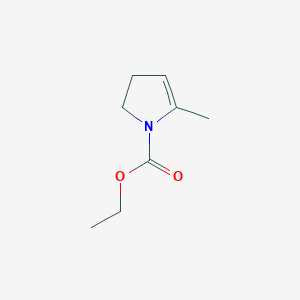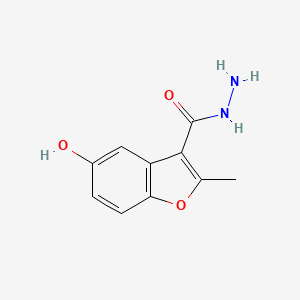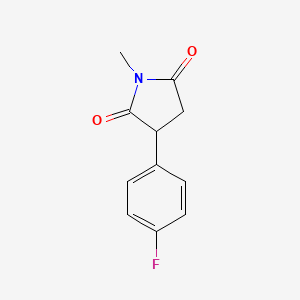![molecular formula C18H14N2O2S B12872042 1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- CAS No. 858117-54-1](/img/structure/B12872042.png)
1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol is a complex organic compound that features a unique structure combining a thiophene ring, a pyrrolo[2,3-b]pyridine core, and a benzene ring with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol typically involves multi-step organic synthesis. One common approach is to start with the construction of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the thiophene ring and the benzene-1,3-diol moiety. Key steps may include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Thiophene Ring Introduction: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of Benzene-1,3-diol: The final step involves the attachment of the benzene-1,3-diol group, which can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced under appropriate conditions to modify the pyridine or thiophene rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.
Pyrrolo[2,3-b]pyridine Derivatives: Compounds like 5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.
Benzene-1,3-diol Derivatives: Compounds such as resorcinol.
Uniqueness
What sets 5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol apart is the combination of these three distinct moieties in a single molecule. This unique structure could confer specific properties that are not present in simpler analogs, making it a valuable compound for various applications.
Propiedades
Número CAS |
858117-54-1 |
|---|---|
Fórmula molecular |
C18H14N2O2S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
5-[(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H14N2O2S/c21-15-4-11(5-16(22)7-15)3-14-9-20-18-17(14)6-13(8-19-18)12-1-2-23-10-12/h1-2,4-10,21-22H,3H2,(H,19,20) |
Clave InChI |
IKLQTMPQNGYSRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=CC3=C(NC=C3CC4=CC(=CC(=C4)O)O)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde](/img/structure/B12871970.png)
![2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)



![4-Cyanobenzo[d]oxazole-2-acrylic acid](/img/structure/B12871999.png)
![4-{2-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12872005.png)


![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)


![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)
